molecular formula C7H4BrF2I B8258743 2,5-Difluoro-4-iodobenZyl bromide

2,5-Difluoro-4-iodobenZyl bromide

Cat. No.: B8258743
M. Wt: 332.91 g/mol
InChI Key: NXZKBDDSUKELSX-UHFFFAOYSA-N
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Description

The compound with the identifier “2,5-Difluoro-4-iodobenZyl bromide” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for 2,5-Difluoro-4-iodobenZyl bromide involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced chemical reactors and purification techniques to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-iodobenZyl bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformations.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical properties.

Scientific Research Applications

2,5-Difluoro-4-iodobenZyl bromide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-iodobenZyl bromide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved. The exact mechanism of action can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

2,5-Difluoro-4-iodobenZyl bromide can be compared with other similar compounds to highlight its unique properties and potential applications. Similar compounds include those with similar chemical structures and properties, which can provide insights into the potential uses and effects of this compound. The comparison of these compounds can help identify the unique features and advantages of this compound in various scientific and industrial applications.

Properties

IUPAC Name

1-(bromomethyl)-2,5-difluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2I/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZKBDDSUKELSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)I)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1F)I)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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